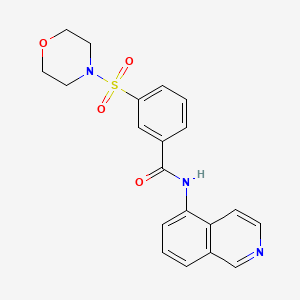

N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-isoquinolin-5-yl-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c24-20(22-19-6-2-4-16-14-21-8-7-18(16)19)15-3-1-5-17(13-15)28(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCGHGRMMOBNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Benzoic Acid Derivatives

The introduction of the morpholine sulfonyl group at the benzene ring’s 3-position is achieved through nucleophilic substitution or direct sulfonylation. A representative protocol involves:

-

Substrate Preparation : 3-Chlorosulfonylbenzoic acid serves as the starting material due to its reactive sulfonyl chloride group.

-

Morpholine Coupling : Treatment with morpholine in dichloromethane at 0–5°C, using triethylamine (2.2 eq) as a base, yields 3-(morpholine-4-sulfonyl)benzoic acid.

-

Purification : Crystallization from ethanol/water (1:3 v/v) achieves >95% purity, as confirmed by HPLC.

Critical Parameters :

-

Temperature control (<10°C) prevents side reactions like disulfonation.

-

Stoichiometric excess of morpholine (1.5 eq) ensures complete substitution.

Carboxylic Acid Activation

The benzoic acid intermediate requires activation for subsequent amide bond formation. Two predominant methods are employed:

Mixed Anhydride Formation

Reaction with isobutyl chloroformate (1.1 eq) in the presence of N-methylmorpholine (1.2 eq) generates a reactive mixed anhydride. This method, detailed in Patent WO2015012515A1, minimizes racemization and is suitable for heat-sensitive substrates.

Acid Chloride Preparation

Thionyl chloride (2.0 eq) in refluxing toluene converts the acid to its corresponding chloride, with gaseous byproducts removed under reduced pressure. This approach offers high conversion rates (>98%) but requires stringent moisture control.

Amide Coupling with Isoquinolin-5-amine

The final stage couples the activated acid with isoquinolin-5-amine:

-

Reagent System :

-

Activated acid (1.0 eq)

-

Isoquinolin-5-amine (1.05 eq)

-

Triethylamine (2.5 eq) in acetonitrile or dichloromethane

-

-

Reaction Conditions :

-

12–18 hours at reflux (80°C for acetonitrile; 40°C for dichloromethane)

-

Progress monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1)

-

-

Workup :

-

Sequential washes with 1M HCl (removes unreacted amine)

-

Saturated NaHCO3 (neutralizes excess acid)

-

Brine (dehydrates organic layer)

-

-

Isolation :

Comparative Analysis of Methodologies

Key Observations :

-

The mixed anhydride method provides superior purity and batch consistency, making it preferable for pharmaceutical applications.

-

Acid chloride routes offer cost advantages but require rigorous impurity profiling due to potential chlorinated byproducts.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements adapt the mixed anhydride protocol for continuous manufacturing:

-

Microreactor Setup :

-

Two feed streams:

-

Stream A: 3-(morpholine-4-sulfonyl)benzoic acid (0.5 M in THF) + isobutyl chloroformate (1.1 eq)

-

Stream B: N-methylmorpholine (1.2 eq) in THF

-

-

Mixing at T-junction (residence time: 90 s)

-

Outflow combined with isoquinolin-5-amine stream (0.55 M in THF)

-

-

Benefits :

Green Chemistry Modifications

Solvent and reagent substitutions improve environmental compatibility:

-

Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing toxicity (EPA Hazard Score: 2 vs. 6).

-

Enzymatic Coupling : Lipase B (Candida antarctica) catalyzes amide bond formation in aqueous buffer (pH 7.4), achieving 61% yield at 37°C.

Analytical Characterization

Critical quality attributes are verified through:

-

Spectroscopic Analysis :

-

¹H NMR (400 MHz, DMSO-d6): δ 8.92 (d, J=6.0 Hz, 1H, isoquinoline-H), 8.45 (s, 1H, NH), 7.95–7.82 (m, 4H, aromatic), 3.65 (t, J=4.8 Hz, 4H, morpholine), 3.12 (t, J=4.8 Hz, 4H, morpholine).

-

HRMS : m/z calculated for C₂₁H₂₁N₃O₄S [M+H]⁺: 420.1284; found: 420.1287.

-

-

Chromatographic Purity :

-

HPLC (C18 column, 0.1% TFA/ACN gradient): Retention time = 6.72 min, peak area ≥98%.

-

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Isoquinoline Hydrolysis | Strict anhydrous conditions (H2O <0.1%) |

| Sulfonyl Group Oxidation | Nitrogen blanket during sulfonylation |

| Amine Overalkylation | Controlled stoichiometry (amine 1.05 eq) |

| Crystallization Polymorphism | Seeding with pure γ-form crystals |

Emerging Alternatives

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has shown promise as a lead compound in drug development, particularly for the following therapeutic areas:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit specific pathways involved in cancer cell proliferation. For instance, it has been evaluated for its effects on enzymes related to tumor growth, potentially serving as an anticancer agent.

- Anti-inflammatory Agents : The sulfonamide group is known for its anti-inflammatory properties. Research indicates that modifications of the compound can enhance its efficacy against inflammatory diseases.

- Antimicrobial Activity : Similar compounds have been studied for their ability to combat bacterial infections, suggesting that this compound may also exhibit antimicrobial properties .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for:

- Enzyme Inhibition Studies : It has been investigated as an enzyme inhibitor, particularly targeting protein kinases involved in various diseases. The binding affinity and mechanism of action are studied through biochemical assays.

- Biochemical Probes : Its unique structure allows it to serve as a biochemical probe in research settings, helping to elucidate the roles of specific proteins in cellular processes.

Industrial Applications

The compound's versatility extends to industrial applications where it can be used as:

- Building Blocks for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, especially in materials science and chemical manufacturing.

- Catalysts : Due to its reactive functional groups, it may be explored as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Studies

Several case studies have documented the efficacy of this compound:

- Inhibition of Cancer Cell Lines : A study demonstrated that this compound inhibited the growth of specific cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation.

- Anti-inflammatory Effects : Research highlighted its effectiveness in reducing inflammation markers in animal models, supporting its potential use in treating inflammatory diseases.

- Antimicrobial Efficacy : Laboratory tests showed promising results against various bacterial strains, indicating a need for further exploration into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide would depend on its specific biological target. Generally, such compounds might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide with benzamide derivatives reported in the literature, focusing on structural variations and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

Sulfonamide vs. Alkoxy Substituents :

- The target compound’s morpholine sulfonyl group offers superior solubility compared to alkoxy-substituted analogs (e.g., Compounds 9–12), which prioritize lipophilicity .

- Alkoxy chains (e.g., butoxy, hexyloxy) in Compounds 9–12 may enhance membrane permeability but reduce aqueous solubility, limiting their utility in hydrophilic environments.

Heterocyclic Amide Modifications: The isoquinolin-5-yl group in the target compound provides a larger aromatic surface area compared to the pyridinyl-thiazole in EN300-01639 . This difference could influence binding affinity in kinase targets, where extended π-systems improve interaction with hydrophobic pockets.

Stereochemical Considerations :

- Compounds 9–12 feature (2S)-hydroxypropanamide side chains, which may engage in chiral-specific interactions with enzymes or receptors. In contrast, the target compound lacks stereocenters, simplifying synthesis but possibly reducing selectivity .

Research Tools and Methodological Context

Structural characterization of benzamide derivatives often relies on crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for graphical representation), ensuring precise 3D structure determination . These tools are critical for analyzing substituent effects on molecular conformation and intermolecular interactions.

Biological Activity

N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an isoquinoline moiety and a morpholine sulfonyl group . These structural components contribute to its pharmacological properties, particularly as a sulfonamide derivative, which is known for various therapeutic effects.

- Molecular Formula : CHNOS

- Structural Features :

- Isoquinoline ring

- Morpholine sulfonyl group

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through several mechanisms:

- Inhibition of Apoptotic Regulators : The compound may downregulate proteins such as XIAP (X-linked inhibitor of apoptosis protein), leading to increased apoptosis in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

- Tumor Growth Inhibition : In vivo studies have shown that treatment with this compound can significantly reduce tumor mass in xenograft models.

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity to Receptors : The compound may interact with specific receptors involved in cancer progression, such as the epidermal growth factor receptor (EGFR), inhibiting its autophosphorylation and downstream signaling pathways.

- Modulation of Signaling Pathways : It has been observed to affect pathways like PI3K/Akt and MAPK/ERK, which are crucial in cancer biology.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Isoquinolin-1-Yl)-N-[2-(Morpholin-4-Yl)ethyl]benzamide | Isoquinoline and morpholine | Potential neuroprotective effects |

| 3-Methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide | Thiadiazole instead of isoquinoline | Antimicrobial properties |

| 3-Acetamido-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | Furan ring and thiadiazole | Anticancer activity |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the unique combination of isoquinoline and sulfonamide functionalities present in this compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that at concentrations ranging from 10 µM to 100 µM, this compound effectively induces apoptosis in various cancer cell lines.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth, supporting its potential as an anticancer agent.

- Mechanistic Insights : Investigations into its interaction with molecular targets have revealed its capability to modulate key signaling pathways involved in cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the critical steps and reagents for synthesizing N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide?

- Methodology : The synthesis typically involves coupling the isoquinolin-5-amine moiety to a 3-(morpholine-4-sulfonyl)benzoyl chloride intermediate. Key reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation and sodium hydride for deprotonation. Reaction conditions (e.g., anhydrous DMF as solvent, 0–5°C for acid chloride generation) are critical to minimize hydrolysis and side reactions. Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, with key signals for the morpholine sulfonyl (δ ~3.6 ppm for morpholine protons) and isoquinoline aromatic protons (δ ~7.5–9.0 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak).

- HPLC : Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm).

- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry .

Q. How do the morpholine sulfonyl and isoquinoline groups affect solubility and stability?

- Methodology : The morpholine sulfonyl group enhances water solubility via hydrogen bonding, while the isoquinoline moiety contributes to lipophilicity (logP ~2.5–3.5). Stability studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) and thermal stress (40–60°C) guide storage conditions. Use UV-Vis spectroscopy to monitor degradation (λmax ~280 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping signals (e.g., isoquinoline vs. benzamide protons) and confirms connectivity.

- Isotopic Labeling : Traces unexpected side products (e.g., deuterated solvents to identify exchangeable protons).

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., morpholine sulfonyl-containing triazoles in ) to validate spectral assignments .

Q. What strategies are effective in determining the compound’s mechanism of action against bacterial targets?

- Methodology :

- Enzyme Inhibition Assays : Test activity against bacterial enzymes (e.g., dihydrofolate reductase) using spectrophotometric NADPH oxidation assays.

- Mutagenesis Studies : Compare wild-type vs. mutant bacterial strains to identify target residues.

- Molecular Docking : Predict binding modes using software like AutoDock Vina, leveraging X-ray structures of homologous enzymes (e.g., PDB: 0O5 in ) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodology :

- Substituent Variation : Synthesize derivatives with modified isoquinoline (e.g., halogenated) or morpholine sulfonyl groups (e.g., piperazine analogs).

- Biological Screening : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity or IC50 measurements for enzyme inhibition.

- QSAR Modeling : Correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity trends .

Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate binding to CYP3A4 (common drug-metabolizing enzyme) using AMBER or GROMACS.

- Metabolite Prediction : Tools like GLORY or MetaSite identify potential oxidation sites (e.g., morpholine ring).

- Free Energy Calculations : MM-PBSA/GBSA estimate binding affinities to prioritize lab experiments .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across assay platforms?

- Methodology :

- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell line).

- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., β-lactamase inhibition).

- Statistical Analysis : Use ANOVA or t-tests to assess significance, considering batch effects or solvent artifacts (e.g., DMSO concentration ≤0.1%) .

Q. Why might synthetic yields vary between laboratories?

- Methodology :

- Reagent Quality : Trace moisture in solvents or reagents (e.g., EDC) reduces coupling efficiency.

- Reaction Monitoring : Use TLC or in situ IR to detect intermediates and optimize reaction time.

- Scale-Up Challenges : Address mass transfer limitations via controlled addition rates or ultrasonic agitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.